Superior Reactivity of 3-Iodo over 3-Bromo in Palladium-Catalyzed Cross-Coupling
The C3-iodo group in 1-benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine exhibits markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C3-bromo analog. This is due to the lower bond dissociation energy of the C-I bond (approximately 50 kcal/mol) compared to the C-Br bond (approximately 65 kcal/mol), which facilitates the oxidative addition step, the rate-determining step in many cross-coupling cycles . This reactivity advantage translates into higher yields and milder reaction conditions in Suzuki-Miyaura and Sonogashira couplings, as documented in the synthesis of complex azaindole-based kinase inhibitors [1].
| Evidence Dimension | Bond Dissociation Energy (BDE) of C-X bond |
|---|---|
| Target Compound Data | C-I BDE: ~50 kcal/mol |
| Comparator Or Baseline | C-Br BDE: ~65 kcal/mol (for 3-bromo analog) |
| Quantified Difference | C-I bond is ~15 kcal/mol weaker than C-Br bond |
| Conditions | Gas-phase bond dissociation energy; serves as a proxy for reactivity in oxidative addition. |
Why This Matters
This translates to faster and higher-yielding cross-coupling reactions, reducing the time and cost of synthesizing complex drug candidates.
- [1] Urvashi et al. (2020). Cu(II)-catalyzed sulfonylation of 7-azaindoles using DABSO as SO2-Source and its mechanistic study. Tetrahedron. View Source
